Aplyviolene

Description

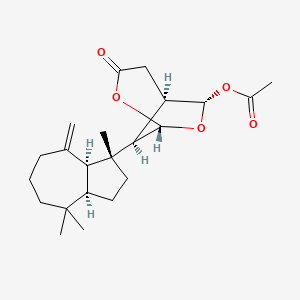

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[(1S,5R,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-3-oxo-2,7-dioxabicyclo[3.2.1]octan-6-yl] acetate |

InChI |

InChI=1S/C22H32O5/c1-12-7-6-9-21(3,4)15-8-10-22(5,17(12)15)18-14-11-16(24)26-20(18)27-19(14)25-13(2)23/h14-15,17-20H,1,6-11H2,2-5H3/t14-,15-,17-,18+,19-,20-,22-/m1/s1 |

InChI Key |

KUMXKDACHVUJFQ-XBVKSZALSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2CC(=O)O[C@@H]([C@H]2[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C)O1 |

Canonical SMILES |

CC(=O)OC1C2CC(=O)OC(C2C3(CCC4C3C(=C)CCCC4(C)C)C)O1 |

Synonyms |

aplyviolene |

Origin of Product |

United States |

Occurrence and Ecological Distribution of Aplyviolene

Natural Sources: Marine Sponges (e.g., Chelonaplysilla violacea, Aplysinella strongylata)

Marine sponges are recognized as primary producers of aplyviolene. The compound has been isolated from several sponge species, notably Chelonaplysilla violacea pherobase.comresearchgate.netresearchgate.net. Research has confirmed the structure of this compound through techniques such as X-ray crystal structure analysis, particularly from samples of Chelonaplysilla violacea pherobase.comresearchgate.netuv.es. While Aplysinella strongylata is mentioned in the context of marine sponge chemistry, the search results specifically confirm the isolation of this compound from Chelonaplysilla violacea and a Palauan sponge of the genus Dendrilla sp. researchgate.netuv.esresearchgate.net.

Association with Marine Nudibranchs (e.g., Chromodoris macfarlandi, Goniobranchus species)

This compound is also found in certain species of marine nudibranchs, which are shell-less mollusks. This presence is often attributed to their diet. Nudibranchs are known to feed on sponges and can sequester secondary metabolites from their prey, utilizing these compounds for their own defense uv.esresearchgate.netnih.gov. This compound has been isolated from nudibranchs, including species within the genus Goniobranchus mdpi.com. Specifically, it has been reported in Chromodoris macfarlandi researchgate.netnih.govmdpi.com. Studies on Goniobranchus species, such as Goniobranchus aureopurpureus and Goniobranchus sp. 1, have also revealed the presence of this compound among other spongian diterpenes, often concentrated in the mantle tissue mdpi.com. The nudibranch Goniobranchus coi is known to feed on Chelonaplysilla violacea, further supporting the dietary transfer hypothesis publish.csiro.au.

Advanced Methodologies in Aplyviolene Structural Elucidation

Spectroscopic Techniques for Diterpene Structure Determination

Spectroscopic methods are fundamental in the initial stages of diterpene structure elucidation, providing crucial data on the functional groups, connectivity, and partial stereochemistry of the molecule. mdpi.comresearchgate.netnih.goveurekalert.orgtandfonline.comauremn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, plays a pivotal role in determining the connectivity of atoms and assigning relative stereochemistry in complex molecules like Aplyviolene. mdpi.comnih.govauremn.org Analysis of ¹H and ¹³C NMR spectra provides information on the types of hydrogen and carbon atoms present, their chemical environments, and their coupling interactions. tandfonline.comauremn.org

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the carbon-carbon and carbon-hydrogen frameworks. auremn.org Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are particularly valuable for determining interproton distances, which helps establish the relative orientation of substituents in space and thus the relative stereochemistry. nih.govnih.gov For diterpenes, NMR analysis is often performed by experts with specialized knowledge of typical peak patterns and chemical structures associated with this class of compounds. researchgate.net

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to obtain accurate mass measurements, which allows for the confident determination of the molecular formula. mdpi.comeurekalert.orgmdpi.comnih.govmdpi.com

For this compound, mass spectrometry confirmed its molecular formula as C₂₂H₃₂O₅. nih.gov The exact mass calculated for this formula is 376.22497412 Da. nih.gov MS/MS fragmentation analysis can provide additional structural information by breaking the molecule into smaller, characteristic ions, aiding in the identification of specific functional groups and substructures. eurekalert.orgmdpi.commdpi.com

Here is a table summarizing the molecular formula and mass information for this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₂₂H₃₂O₅ | - | PubChem nih.gov |

| Exact Mass | 376.22497412 | Da | PubChem nih.gov |

| Monoisotopic Mass | 376.22497412 | Da | PubChem nih.gov |

| Average Mass | 376.493 | g/mol | ChemSpider |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are difficult to obtain. mdpi.comnih.govthieme-connect.comiyte.edu.trresearchgate.net By comparing experimental ECD spectra with computationally calculated spectra for different possible enantiomers, the absolute stereochemistry can be assigned. mdpi.comnih.goviyte.edu.tr

This method has been widely used in the structural elucidation of marine-derived diterpenes. mdpi.comthieme-connect.com The absolute configuration of new compounds is often established by comparing experimental and time-dependent density functional theory (TDDFT)-calculated ECD spectra. mdpi.comiyte.edu.tr

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their relative and absolute configurations, provided that suitable single crystals can be grown. publish.csiro.auresearchgate.netnih.govmdpi.comnih.govoup.comresearchgate.netrsc.org

The structure of this compound was confirmed by single-crystal X-ray determination. publish.csiro.auresearchgate.net The crystal structure was refined to a residual of 0.036 for 1125 independent observed reflections. publish.csiro.auresearchgate.net The crystals were reported to be orthorhombic, with space group P2₁2₁2₁ and unit cell dimensions a = 8.098(1) Å, b = 11.628(1) Å, and c = 21.774(3) Å. publish.csiro.auresearchgate.net This analysis provided unambiguous confirmation of the planar structure and relative stereochemistry determined by spectroscopic methods. publish.csiro.auresearchgate.net

Here is a table summarizing the crystallographic data for this compound:

| Property | Value | Unit | Source |

| Crystal System | Orthorhombic | - | CSIRO publish.csiro.auresearchgate.net |

| Space Group | P2₁2₁2₁ | - | CSIRO publish.csiro.auresearchgate.net |

| a | 8.098(1) | Å | CSIRO publish.csiro.auresearchgate.net |

| b | 11.628(1) | Å | CSIRO publish.csiro.auresearchgate.net |

| c | 21.774(3) | Å | CSIRO publish.csiro.auresearchgate.net |

| Residual | 0.036 | - | CSIRO publish.csiro.auresearchgate.net |

| Observed Reflections | 1125 | - | CSIRO publish.csiro.auresearchgate.net |

Chemical Correlation Studies in Stereochemical and Structural Confirmation

Chemical correlation studies involve converting the compound of unknown stereochemistry into a known compound or a derivative with a known configuration through a series of chemical reactions without affecting the stereogenic centers involved in the correlation. mdpi.comresearchgate.net This approach can be used to confirm the absolute or relative configuration of a molecule or specific parts of it. researchgate.netuq.edu.au

While specific chemical correlation studies directly detailing the stereochemical confirmation of this compound were not extensively described in the provided search results, this methodology is a recognized tool in the structural elucidation of complex natural products, including diterpenes. researchgate.netuq.edu.au For instance, chemical correlation has been used to establish the structure and absolute configuration of spongian diterpenes like isoagatholactone (B1245081) by relating it to grindelic acid. researchgate.net Chemical correlation experiments have also been employed to confirm structural assignments and explore relative configurations in other diterpenes isolated from marine organisms. uq.edu.au

Strategic Approaches to the Chemical Synthesis of Aplyviolene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of aplyviolene typically identifies the C8-C14 sigma bond as a key disconnection point, aiming to couple the cis-perhydroazulene and the oxygenated bicyclic lactone fragments nih.govnih.gov. This strategy simplifies the synthesis by allowing for the independent preparation of these complex subunits. A crucial consideration in this disconnection is the formation of the quaternary carbon stereocenter at C8 nih.govnih.gov. Early strategies explored the union of a tertiary enolate derived from the hydroazulene fragment with an enone derived from the lactone fragment through a Michael addition nih.gov. Later approaches investigated the coupling of a tertiary carbon radical with an electrophilic partner nih.govnih.gov.

First-Generation Total Synthetic Efforts

The first total synthesis of this compound involved the coupling of a tertiary enolate of a cis-perhydroazulene unit with an enone derived from the oxygenated fragment nih.govnih.gov. This approach successfully constructed the C8-C14 bond and set the stage for elaborating the bicyclic lactone nih.gov.

Challenges in Assembling the cis-Hydroazulene and Dioxabicyclic Lactone Fragments

Assembling the cis-hydroazulene unit in the first-generation synthesis was a lengthy process nih.gov. The dioxabicyclic lactone fragment itself is sensitive, and its construction and incorporation into the larger structure posed challenges nih.govnih.gov. Specifically, the inherent lability of the diacyloxy acetal (B89532) functionality within the 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one system required careful handling and strategic planning nih.gov.

Stereocontrol Strategies for Quaternary Carbon Centers

A major hurdle in the synthesis of this compound is the stereoselective formation of the quaternary carbon center at C8 nih.govnih.govresearchgate.net. In the first-generation synthesis, the Michael addition of an enantioenriched hydroazulenone enolate to an enantiopure alpha-bromocyclopentenone was employed to establish this stereocenter with high stereoselectivity nih.govacs.orgacs.org. This strategy relied on the facial bias of the two enantioenriched coupling partners to control the stereochemical outcome acs.org.

Application of Michael Addition Reactions in Fragment Coupling

The first total synthesis of this compound successfully utilized a Michael addition reaction as the key fragment coupling step nih.govnih.govacs.orgacs.org. The thermodynamic enolate of a hydroazulenone was generated and reacted with an alpha-bromocyclopentenone to form the critical C8-C14 sigma bond nih.govacs.org. This Michael addition provided the coupled product with the desired relative configuration at the C8 quaternary carbon acs.org.

Second-Generation Total Synthetic Advancements

An improved, second-generation total synthesis of this compound was later reported, addressing some of the limitations of the initial route nih.govcapes.gov.brresearchgate.net. This synthesis aimed for greater efficiency and fewer isolated intermediates nih.gov.

Implementation of Photoredox Catalysis for Stereoselective Transformations

A defining feature of the second-generation synthesis was the application of photoredox catalysis nih.govcapes.gov.bracs.orgbeilstein-journals.orgd-nb.inforesearchgate.net. This approach enabled the stereoselective coupling of a tertiary carbon radical with a carbon electrophile to form the C8-C14 bond and fashion the adjacent quaternary and tertiary carbon stereocenters with high stereoselectivity nih.govnih.govcapes.gov.bracs.org. Specifically, the addition of a tertiary radical, generated by photoredox-mediated fragmentation of an N-(acyloxy)phthalimide, to an alpha-chlorocyclopentenone proved to be a highly effective strategy for this crucial bond formation nih.govcapes.gov.br. This transformation highlighted the utility of tertiary carbon radical additions in constructing quaternary carbon stereocenters and forming demanding sigma bonds between two rings nih.gov. The use of a ruthenium complex, such as Ru(bpy)3(BF4)2 or Ru(bpy)3Cl2, as a photocatalyst under visible light irradiation was key to this transformation nih.govbeilstein-journals.orgd-nb.info.

Strategic Tertiary Radical Conjugate Addition Methodology

A significant advancement in the synthesis of this compound involves the strategic use of tertiary radical conjugate addition. This methodology addresses the challenge of forming the critical C8–C14 σ-bond and establishing the adjacent quaternary and tertiary stereocenters. researchgate.netnih.gov

In a second-generation synthesis reported by Schnermann and Overman, a key step features the addition of a tertiary carbon radical to an α-chlorocyclopentenone. nih.govcapes.gov.brthieme-connect.com This tertiary radical is generated by the photoredox-mediated fragmentation of an N-(acyloxy)phthalimide. nih.govcapes.gov.brthieme-connect.comacs.orgscispace.com This reaction is particularly notable because the use of tertiary radicals in coupling two complex fragments is uncommon, and bimolecular reactions transforming trialkyl-substituted tertiary radicals to stereogenic quaternary carbons are rare. nih.gov The addition of the tertiary radical to the α-chlorocyclopentenone effectively combines two fragments of considerable complexity and fashions the adjacent quaternary and tertiary carbon stereocenters with high stereoselectivity. nih.govcapes.gov.br

This approach highlights the potential of addition reactions of tertiary carbon radicals in constructing quaternary carbon stereocenters and forming challenging σ-bonds that connect two rings. nih.gov The stereochemical outcome of this radical conjugate addition is crucial for the successful synthesis of this compound.

Efficiency and Stereoselectivity Improvements Over Precedent Syntheses

The strategic tertiary radical conjugate addition methodology represents an improvement in both efficiency and stereoselectivity compared to earlier synthetic approaches to this compound. nih.govthieme-connect.com

The initial total synthesis of this compound by Overman and co-workers involved the formation of the C8–C14 σ-bond through the Michael addition of a tertiary enolate to an enone. nih.gov While this route provided the natural product, a later attempt to streamline the synthesis using a tertiary organocuprate in the key fragment coupling resulted in the exclusive formation of an adduct epimeric to this compound at the critical quaternary carbon stereocenter. nih.gov This unexpected stereochemical outcome underscored the challenges associated with forming this bond with the correct stereochemistry using polar methods. nih.gov

The photoredox-mediated tertiary radical conjugate addition, in contrast, was designed to overcome these stereochemical issues. nih.gov This second-generation synthesis was reported to be more efficient, proceeding through five fewer isolated intermediates than the original synthesis. nih.govthieme-connect.comacs.org The key radical addition step was shown to fashion the quaternary stereocenter with high stereoselectivity. nih.govcapes.gov.brthieme-connect.com The use of achiral tertiary radicals adding to chiral alkenes was anticipated to be particularly diastereoselective, a strategy that proved successful in this synthesis. nih.gov

Comparative Analysis of Synthetic Pathways and Methodological Innovations

The synthetic efforts towards this compound highlight the evolution of strategies for constructing complex natural products, particularly those featuring challenging quaternary stereocenters. researchgate.netorcid.org Comparing the different synthetic pathways reveals the advantages and innovations introduced by the tertiary radical conjugate addition approach.

The initial synthesis relied on a Michael addition of a tertiary enolate, a common method for C-C bond formation. nih.gov However, controlling the stereochemistry at the quaternary center proved difficult with polar intermediates like organocuprates. nih.gov

The development of the tertiary radical conjugate addition methodology offered a different paradigm. researchgate.netnih.govthieme-connect.com By generating a highly reactive tertiary radical and inducing its conjugate addition to an electron-deficient alkene, the C8–C14 bond could be formed under milder, photoredox conditions. nih.govcapes.gov.brthieme-connect.com This method not only provided a more efficient route in terms of step count but also offered superior control over the stereochemistry at the newly formed quaternary center. nih.govthieme-connect.com

This strategic innovation in this compound synthesis demonstrates the power of radical chemistry in addressing challenges that are difficult to overcome with traditional polar reactions. nih.gov The success of this approach in constructing the complex core of this compound underscores its potential applicability to the synthesis of other natural products with similar structural complexities. nih.gov

| Synthetic Strategy | Key Bond Formation Method | Key Stereocenter Construction | Efficiency (vs. First Generation) | Stereoselectivity at Quaternary Center | Reference |

| First Generation Synthesis | Tertiary Enolate Michael Addition | C8 Quaternary Carbon | - | Achieved, but issues with alternative | nih.gov |

| Attempted Organocuprate Addition | Tertiary Organocuprate Addition | C8 Quaternary Carbon | - | Epimeric product formed exclusively | nih.gov |

| Second Generation Synthesis | Tertiary Radical Conjugate Addition | C8 Quaternary Carbon | More efficient (5 fewer steps) | High | nih.govthieme-connect.comacs.org |

This comparative analysis highlights the strategic shift from polar to radical chemistry to achieve a more efficient and stereoselective synthesis of this compound.

Chemical Reactivity and Derivatization Studies of Aplyviolene and Its Congeners

Exploration of Functional Group Reactivity in the Polycyclic Framework

The polycyclic structure of Aplyviolene contains several reactive functional groups, including an exocyclic methylene (B1212753) group, an acetate (B1210297) ester, a lactone carbonyl, and an internal acetal (B89532) within the bicyclic system. nih.govnih.gov The stability and reactivity of these groups within the rigid polycyclic framework are crucial to understanding this compound's chemical behavior. Research indicates that the oxygenated bicyclic lactone fragment is particularly prone to reaction with nucleophiles. pnas.orgoregonstate.edunih.gov For instance, the presence of an acetoxy group adjacent to the lactone carbonyl in both the bridged (like in this compound and Macfarlandin E) and fused dioxabicyclooctanone systems enhances their hydrolysis rate. oregonstate.edu

Synthetic efforts towards this compound and its analogues have also provided insights into the reactivity of specific functional groups. The construction of the sensitive bicyclic lactone subunit and the formation of the C8–C14 σ-bond connecting the hydroazulene and lactone fragments, which involves a quaternary carbon center, highlight the challenges and specific reactivities encountered during synthesis. nih.govnih.gov Photoredox-catalyzed reactions, for example, have been employed to generate tertiary radicals for conjugate addition, demonstrating a strategy to overcome steric crowding and form challenging C-C bonds. nih.govacs.orgethz.chacs.orgbeilstein-journals.orgacs.orgsci-hub.se This indicates that radical chemistry can be a useful tool for manipulating the polycyclic framework while tolerating various functional groups. ethz.chscispace.com

Reaction with Nucleophiles: Primary Amines and Amino Acid Residues

This compound and its congeners, particularly those containing the 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one moiety, have demonstrated reactivity towards primary amines. nih.govpnas.orgoregonstate.edunih.gov This reaction leads to the formation of substituted pyrroles. nih.govpnas.orgoregonstate.edunih.gov Studies using analogues like t-Bu-MacE, which possesses the oxygenated subunit of Macfarlandin E (a closely related diterpene to this compound), have shown that this moiety readily reacts with nucleophiles, including benzylamine. pnas.orgnih.gov

The reaction with primary amines is believed to involve the oxygenated core of the molecule. pnas.orgnih.gov This reactivity is not limited to simple amines; these compounds also react with lysine (B10760008) side chains of proteins like lysozyme (B549824) to form substituted pyrroles. oregonstate.edu This suggests a potential for covalent modification of biological targets through reaction with amino acid residues. nih.govoregonstate.edu The enhanced reactivity with lysine side chains is observed in compounds with acetoxy substitution adjacent to the lactone carbonyl. oregonstate.edu

Paal-Knorr Pyrrole (B145914) Formation and its Mechanistic Implications

The formation of substituted pyrroles from this compound congeners upon reaction with primary amines is attributed to a Paal-Knorr type reaction. nih.govpnas.orgoregonstate.edunih.govnih.govresearchgate.netresearchgate.net The Paal-Knorr synthesis typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole. nih.gov In the case of this compound-like structures, the reaction is proposed to proceed through nucleophilic addition to the C16 acetoxy group, followed by breakdown of a tetrahedral intermediate to generate a transient 1,4-dialdehyde. pnas.orgnih.gov This dialdehyde (B1249045) intermediate then undergoes Paal-Knorr cyclization with the primary amine to form the pyrrole ring. pnas.orgoregonstate.edunih.gov

A feasible mechanism involves nucleophilic addition to the C16 acetoxy group, leading to the formation of a transient dialdehyde intermediate which then undergoes Paal-Knorr type pyrrole formation. pnas.orgnih.gov Elimination of the C12 acetoxy group and subsequent addition of the amine to the resulting α,β-unsaturated iminium is also implicated in the formation of certain pyrrole products. pnas.orgnih.govresearchgate.net The conversion of these diterpenes to substituted pyrroles in the presence of primary amines under mild conditions suggests that this covalent modification could play a role in their biological activities. pnas.orgnih.govresearchgate.net

The Paal-Knorr reaction in this context is noteworthy as it occurs under mild conditions, often at room temperature, and can be facilitated by mild acid. nih.gov This facile reactivity in biological systems has implications in various biological processes, including potential covalent engagement with target proteins. nih.gov

Design and Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of this compound and its analogues has been pursued not only for total synthesis goals but also to provide access to compounds for studying their chemical reactivity and biological properties. researchgate.netgoogle.com.sgnih.govuv.esnsf.govacs.org Analogues with modified structures, such as t-Bu-MacE which contains the oxygenated subunit but a simplified hydrophobic portion, have been synthesized to specifically probe the reactivity of the 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one core. pnas.orgnih.gov

These synthetic efforts have involved the development of strategies for constructing the complex polycyclic framework and incorporating the sensitive functional groups. nih.govnih.govnih.gov For example, the synthesis of analogues has utilized reactions like Mukaiyama-Michael additions and Baeyer-Villiger oxidations to assemble the key structural elements. pnas.orgnih.gov The ability to synthesize analogues with specific structural variations allows researchers to investigate how modifications to the molecule affect its reactivity with nucleophiles and its potential to undergo Paal-Knorr type reactions. oregonstate.edunih.gov This is crucial for understanding the relationship between structure, reactivity, and biological activity of this compound and its congeners. pnas.orgoregonstate.edunih.gov

The design and synthesis of these analogues serve as mechanistic probes, helping to delineate the specific functional groups and structural features responsible for the observed chemical transformations, such as the facile reaction with primary amines and the subsequent pyrrole formation. pnas.orgoregonstate.edunih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10090952 |

| Macfarlandin E | 6436591 |

| Shahamin K | 11950310 |

| Ophibiolin A | 130824 |

| Polygodial | 644105 |

| 2,5-hexanedione | 8030 |

| Ovalbumin | 16132429 |

| Malondialdehyde | 8449 |

| Benzylamine | 31100 |

| Lysozyme | 62140 |

| t-Bu-MacE | Not available in search results (Synthetic analog) |

| N-acetyllysine | 142 |

| DOPAL | 123632 |

| DCPL | Not available in search results (Reaction product) |

| isoLGE2 | 5280403 |

| isoLGE2 | Not available in search results (Isomer) |

| isoLGs | Not available in search results (Group of isomers) |

| Ethanolamine | 700 |

| Lysine | 610 |

| Methylamine | 632 |

| 9-epipolygodial | 644106 |

| (+)-fenchone | 145916 |

| N-(acyloxy)phthalimide | Not available in search results (Class of compounds) |

| α-chlorocyclopentenone | Not available in search results (Intermediate) |

| Ru(bpy)3(BF4)2 | Not available in search results (Catalyst) |

| Hantzsch ester | 104836 |

| N,N-diisopropylethylamine | 7905 |

| dilithium-dimethyl(cyano)cuprate | Not available in search results (Reagent) |

| tert-butyldimethylsilyl chloride | 135441 |

| tricyclic enoxysilane | Not available in search results (Intermediate) |

| cis-perhydroazulene nitrile | Not available in search results (Intermediate) |

| α-bromocyclopentenone | Not available in search results (Intermediate) |

| NMO | 24617 |

| Pb(OAc)4 | 16211363 |

| TBAF | 62324 |

| DAST | 72744 |

| m-CPBA | 6911 |

| LDA | 31117 |

| THF | 8070 |

| HMPA | 8371 |

| CeCl3 | 24650 |

| NaBH4 | 24801 |

| camphorsulfonic acid | 81856 |

| trimethyl orthoformate | 6973 |

| methanol | 887 |

| HCl | 313 |

| acetic anhydride | 7918 |

| pyridine | 1049 |

| trifluoroperacetic acid | 72738 |

| silyl ketene (B1206846) acetal | Not available in search results (Class of compounds) |

| cyclopentenone | 15763 |

| trifluoroacetic acid | 6357 |

| tert-butylcyanocuprate | Not available in search results (Reagent) |

| DMSO | 679 |

| H2O | 962 |

| LHMDS | 16211529 |

| methyl glyoxylate | 137884 |

| ethyl glyoxylate | 11003 |

| trifluoromethyl radical | Not available in search results (Reactive intermediate) |

| TEMPO | 23677 |

| N-acyloxy)phthalimide 90 | Not available in search results (Intermediate) |

| enone 91 | Not available in search results (Intermediate) |

| Ru(bpy)3(BF4)2 | Not available in search results (Catalyst) |

| Hantzsch ester 29 | 104836 |

| N,N-diisopropylethylamine | 7905 |

| α-chlorocyclopentenone 28 | Not available in search results (Intermediate) |

| coupled product 30 | Not available in search results (Intermediate) |

| tricyclic enoxysilane 8 | Not available in search results (Intermediate) |

| (+)-fenchone 19 | 145916 |

| tertiary nitrile 20 | Not available in search results (Intermediate) |

| N-(acyloxy)phthalimide 27 | Not available in search results (Intermediate) |

| enone 28 | Not available in search results (Intermediate) |

| Ru(bpy)3(BF4)2 | Not available in search results (Catalyst) |

| Hantzsch ester 29 | 104836 |

| N,N-diisopropylethylamine | 7905 |

| coupled product 30 | Not available in search results (Intermediate) |

| tricyclic enoxysilane 8 | Not available in search results (Intermediate) |

| cis-perhydroazulene nitrile 9 | Not available in search results (Intermediate) |

| adduct 11 | Not available in search results (Intermediate) |

| tertiary radical 12 | Not available in search results (Intermediate) |

| enone 13 | Not available in search results (Intermediate) |

| coupled product 14 | Not available in search results (Intermediate) |

| enoxy silane (B1218182) 8 | Not available in search results (Intermediate) |

| hydroazulenone 8 | Not available in search results (Intermediate) |

| cyclopentenone 9 | Not available in search results (Intermediate) |

| product 7 | Not available in search results (Intermediate) |

| intermediate 8 | Not available in search results (Intermediate) |

| intermediate 11 | Not available in search results (Intermediate) |

| secondary alcohol 12 | Not available in search results (Intermediate) |

| intermediate 13 | Not available in search results (Intermediate) |

| tricarbonyl intermediate 14 | Not available in search results (Intermediate) |

| hemiacetal 15 | Not available in search results (Intermediate) |

| anomeric fluoride (B91410) 16 | Not available in search results (Intermediate) |

| product 17 | Not available in search results (Intermediate) |

| Macfarlandin E (2) | 6436591 |

| Shahamin K (3) | 11950310 |

| congeners 4 and 5 | Not available in search results (Group of compounds) |

| Macfarlandin E (4) | 6436591 |

| This compound (5) | 10090952 |

| Shahamin K (6) | 11950310 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| pyrrole 28 | Not available in search results (Reaction product) |

| transient dialdehyde 9 | Not available in search results (Intermediate) |

| intermediate 20 | Not available in search results (Intermediate) |

| carboxylic acid 12 | Not available in search results (Intermediate) |

| 2,7-dioxabicyclo[3.2.1]octan-3-one 11 | Not available in search results (Intermediate) |

| analog 8 | Not available in search results (Synthetic analog) |

| Macfarlandin E (4) | 6436591 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| acetic acid | 612 |

| benzyl acetamide | Not available in search results (Reaction product) |

| tetrahydrofuran intermediate 20 | Not available in search results (Intermediate) |

| carboxylic acid 12 | Not available in search results (Intermediate) |

| 2,7-dioxabicyclo[3.2.1]octan-3-one 11 | Not available in search results (Intermediate) |

| This compound (5) | 10090952 |

| intermediate 11 | Not available in search results (Intermediate) |

| compound 12 | Not available in search results (Intermediate) |

| acyclic precursor 13 | Not available in search results (Intermediate) |

| enoxysilane 14 | Not available in search results (Intermediate) |

| silyl ketene acetal 15 | Not available in search results (Intermediate) |

| cyclopentenone 16 | Not available in search results (Intermediate) |

| enone 17 | Not available in search results (Intermediate) |

| cyclopentenone 18 | Not available in search results (Intermediate) |

| transsubstituted cyclopentene (B43876) 19 | Not available in search results (Intermediate) |

| intermediate 20 | Not available in search results (Intermediate) |

| intermediate 22 | Not available in search results (Intermediate) |

| ketone | Not available in search results (Intermediate) |

| product 23 | Not available in search results (Intermediate) |

| α-acetoxy acid 24 | Not available in search results (Intermediate) |

| bicyclic ketone 25 | Not available in search results (Intermediate) |

| pyrrole 26 | Not available in search results (Reaction product) |

| product 27 | Not available in search results (Reaction product) |

| pyrrole 28 | Not available in search results (Reaction product) |

| transient 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| pyrrole 15 | Not available in search results (Reaction product) |

| dioxabicyclooctanone 14 | Not available in search results (Intermediate) |

| pyrrole 16 | Not available in search results (Reaction product) |

| 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one 46 | Not available in search results (Analog) |

| pyrrole carboxylic acid 59 | Not available in search results (Reaction product) |

| pyrrole methyl ester 60 | Not available in search results (Reaction product) |

| dioxabicyclo[3.2.1]octanones 13 and 14 | Not available in search results (Group of compounds) |

| 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-ones | Not available in search results (Group of compounds) |

| dioxabicyclo[3.2.1]octanone | Not available in search results (Class of compounds) |

| dioxabicyclo[3.3.0]octanone | Not available in search results (Class of compounds) |

| dioxabicyclo[3.2.1]- octanone compounds 13 and 14 | Not available in search results (Group of compounds) |

| 7-acetoxy-2,8- dioxabicyclo[3.3.0]octan-3-one 46 | Not available in search results (Analog) |

| Macfarlandin E (4) | 6436591 |

| dendrillolide A (8) | 11950310 |

| 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-ones | Not available in search results (Group of compounds) |

| 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-ones | Not available in search results (Group of compounds) |

| Macfarlandin E (5) | 6436591 |

| Shahamin K (6) | 11950310 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| Macfarlandin E (4) | 6436591 |

| This compound (5) | 10090952 |

| Shahamin K (6) | 11950310 |

| Macfarlandin E (4) | 6436591 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Macfarlandin E (4) | 6436591 |

| BFA | 10497 |

| IQ | 3772 |

| intermediate 20 | Not available in search results (Intermediate) |

| intermediate 22 | Not available in search results (Intermediate) |

| product 23 | Not available in search results (Intermediate) |

| α-acetoxy acid 24 | Not available in search results (Intermediate) |

| bicyclic ketone 25 | Not available in search results (Intermediate) |

| product 26 | Not available in search results (Reaction product) |

| product 27 | Not available in search results (Reaction product) |

| Macfarlandin E (4) | 6436591 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Macfarlandin E (4) | 6436591 |

| This compound (5) | 10090952 |

| Shahamin K (6) | 11950310 |

| Macfarlandin E (4) | 6436591 |

| t-Bu-MacE (7) | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| pyrrole 15 | Not available in search results (Reaction product) |

| dioxabicyclooctanone 14 | Not available in search results (Intermediate) |

| pyrrole 16 | Not available in search results (Reaction product) |

| transient 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| tricarbonyl intermediate 24 | Not available in search results (Intermediate) |

| diacetal 36 | Not available in search results (Intermediate) |

| tetrahydrofuryl ketoacid 37 | Not available in search results (Intermediate) |

| acetal precursor α-36 | Not available in search results (Intermediate) |

| tetrahydrofuran α-37 | Not available in search results (Intermediate) |

| 7-methoxy-2,8-dioxabicyclo[3.3.0]octanone 45 | Not available in search results (Analog) |

| Macfarlandin E (4) | 6436591 |

| This compound (3) | 10090952 |

| chromodorolide A (5) | Not available in search results (Congener) |

| shahamin I (6) | Not available in search results (Congener) |

| norrlandin (7) | Not available in search results (Congener) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| pyrrole 15 | Not available in search results (Reaction product) |

| dioxabicyclooctanone 14 | Not available in search results (Intermediate) |

| pyrrole 16 | Not available in search results (Reaction product) |

| transient 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| Macfarlandin C | 6436592 |

| dendrillolide A | 11950310 |

| lactone 14 | Not available in search results (Intermediate) |

| methyl glyoxylate | 137884 |

| ethyl glyoxylate | 11003 |

| alkylidene products 17 or 18 | Not available in search results (Intermediate) |

| hydrogenation product 19 | Not available in search results (Product) |

| hydrogenation product 20 | Not available in search results (Product) |

| lactol 23 | Not available in search results (Intermediate) |

| Macfarlandin C | 6436592 |

| dendrillolide A | 11950310 |

| t-Bu-MacE | Not available in search results (Synthetic analog) |

| Macfarlandin E | 6436591 |

| This compound | 10090952 |

| Shahamin K | 11950310 |

| t-Bu-MacE | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| pyrrole 28 | Not available in search results (Reaction product) |

| transient dialdehyde 9 | Not available in search results (Intermediate) |

| intermediate 20 | Not available in search results (Intermediate) |

| intermediate 22 | Not available in search results (Intermediate) |

| product 23 | Not available in search results (Product) |

| α-acetoxy acid 24 | Not available in search results (Intermediate) |

| bicyclic ketone 25 | Not available in search results (Intermediate) |

| Macfarlandin E | 6436591 |

| This compound | 10090952 |

| Shahamin K | 11950310 |

| Macfarlandin E | 6436591 |

| t-Bu-MacE | Not available in search results (Synthetic analog) |

| Analog 8 | Not available in search results (Synthetic analog) |

| pyrrole 26 | Not available in search results (Reaction product) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| pyrrole 15 | Not available in search results (Reaction product) |

| dioxabicyclooctanone 14 | Not available in search results (Intermediate) |

| pyrrole 16 | Not available in search results (Reaction product) |

| transient 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| tricarbonyl intermediate 24 | Not available in search results (Intermediate) |

| diacetal 36 | Not available in search results (Intermediate) |

| tetrahydrofuryl ketoacid 37 | Not available in search results (Intermediate) |

| acetal precursor α-36 | Not available in search results (Intermediate) |

| tetrahydrofuran α-37 | Not available in search results (Intermediate) |

| 7-methoxy-2,8-dioxabicyclo[3.3.0]octanone 45 | Not available in search results (Analog) |

| Macfarlandin E (4) | 6436591 |

| This compound (3) | 10090952 |

| chromodorolide A (5) | Not available in search results (Congener) |

| shahamin I (6) | 11950310 |

| norrlandin (7) | Not available in search results (Congener) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| t-Bu-MacE (13) | Not available in search results (Synthetic analog) |

| pyrrole 15 | Not available in search results (Reaction product) |

| dioxabicyclooctanone 14 | Not available in search results (Intermediate) |

| pyrrole 16 | Not available in search results (Reaction product) |

| transient 1,4-dialdehyde intermediates 17 | Not available in search results (Intermediate) |

| Macfarlandin C | 6436592 |

| dendrillolide A | 11950310 |

| lactone 14 | Not available in search results (Intermediate) |

| methyl glyoxylate | 137884 |

| ethyl glyoxylate | 11003 |

| alkylidene products 17 or 18 | Not available in search results (Intermediate) |

| hydrogenation product 19 | Not available in search results (Product) |

| hydrogenation product 20 | Not available in search results (Product) |

| lactol 23 | Not available in search results (Intermediate) |

| Macfarlandin C | 6436592 |

| dendrillolide A | 11950310 |

Structure Activity Relationship Sar Studies of Aplyviolene and Analogues

Identification of Structural Moieties Critical for Biological Effects (e.g., the 2,7-dioxabicyclo[3.2.1]octan-3-one core)

Studies on rearranged spongian diterpenes, including aplyviolene and macfarlandin E, suggest that the oxygen-rich bicyclic lactone fragment, specifically the 2,7-dioxabicyclo[3.2.1]octan-3-one core, is critical for certain biological activities. nih.govresearchgate.netresearchgate.net For instance, investigations into the Golgi-modifying properties of macfarlandin E and a synthetic analogue containing the 2,7-dioxabicyclo[3.2.1]octan-3-one moiety, but with a tert-butyl group replacing the hydroazulene subunit (t-Bu-MacE), indicated that the entire oxygen-rich bridged-bicyclic fragment is required for inducing a specific Golgi organization phenotype. nih.govresearchgate.netresearchgate.net The finding that other compounds possessing the hydroazulene motif but lacking this core structure did not induce a similar Golgi fragmentation phenotype further supports the importance of the 2,7-dioxabicyclo[3.2.1]octan-3-one fragment for this particular activity. nih.govresearchgate.net

Impact of the cis-Hydroazulene Fragment on Activity Profile

While the 2,7-dioxabicyclo[3.2.1]octan-3-one core appears crucial for certain activities like Golgi modification, the role of the cis-hydroazulene fragment has also been considered in SAR studies. In the context of Golgi-modifying activity, compounds possessing the hydroazulene subunit but lacking the specific oxygenated bicyclic core did not induce the characteristic Golgi fragmentation phenotype observed with macfarlandin E and its analogue t-Bu-MacE. nih.govresearchgate.net This suggests that while the cis-hydroazulene fragment is a significant part of the this compound structure, its presence alone is not sufficient to elicit this specific biological effect. The interplay between the two fragments is likely important for the full activity profile.

Stereochemical Requirements for Biological Potency and Selectivity

Stereochemistry is a critical aspect of the biological activity of many natural products, including diterpenes. While specific detailed data on the stereochemical requirements of this compound's biological activities were not extensively found in the provided snippets, the synthesis of this compound and its analogues often involves stereoselective methods to control the configuration of multiple stereogenic centers, particularly at the junction between the two main fragments (C8–C14 bond formation) and within the bicyclic lactone. nih.govnih.govresearchgate.netescholarship.org The difficulty in achieving the correct stereochemistry at the quaternary carbon C8 during synthesis highlights its importance to the final structure. nih.gov The biological evaluation of different stereoisomers or epimers, if synthesized, would provide direct insight into the stereochemical requirements for potency and selectivity, but such comparative data was not prominent in the search results.

Insights from Truncated Analogues and Synthetic Congeners

The synthesis and evaluation of truncated analogues and synthetic congeners have been instrumental in understanding the SAR of this compound and related compounds. nih.govbeilstein-journals.orgresearchgate.netnih.govacs.org For example, the synthesis of truncated congeners representing the lactone subunits of this compound and macfarlandin E allowed for the study of the biological properties of these individual fragments. nih.gov The analogue t-Bu-MacE, which contains the 2,7-dioxabicyclo[3.2.1]octan-3-one moiety but replaces the hydroazulene with a tert-butyl group, was synthesized to probe the importance of the oxygenated core for Golgi-modifying activity. nih.govresearchgate.netresearchgate.net These studies revealed that this truncated analogue could induce a similar Golgi phenotype to the parent compound, albeit with potentially reduced cytotoxicity. nih.govresearchgate.net This provides evidence that the bicyclic lactone core is a key determinant of this specific biological effect. Further synthesis and evaluation of a library of analogues with variations in different parts of the molecule would provide more comprehensive data on the SAR.

Proposed Biosynthetic Pathways for Rearranged Spongian Diterpenes

Postulated Enzymatic Transformations from Spongian Precursors

While specific enzymatic pathways leading directly to aplyviolene are not fully elucidated in the provided sources, the general biosynthesis of spongian diterpenes from GGPP involves cyclization catalyzed by diterpene synthases. nih.gov Following the formation of the basic spongiane skeleton, a series of enzymatic transformations are postulated to lead to the rearranged structures. These transformations likely involve oxidation, ring scission, and rearrangement steps. uv.esnih.gov

The structural diversity within the spongian family, including rearranged skeletons, suggests a variety of enzymatic processes acting on initial cyclic intermediates. uv.es Hypothetical rearrangement processes have been proposed several times from a biosynthetic perspective to explain the formation of compounds with altered carbon frameworks compared to the intact spongiane skeleton. uv.es For instance, proposed pathways to other rearranged spongian diterpenes from Dendrilla membranosa involve concerted cascades or carbocation intermediates facilitated by enzymatic activity. researchgate.net

Biomimetic Approaches in this compound Synthetic Design

Biomimetic synthesis aims to replicate proposed biosynthetic pathways in a laboratory setting to construct complex molecules. The unique structure of this compound, particularly its 7/5-fused bicyclic core and vicinal stereocenters, has presented significant synthetic challenges and has been a target for biomimetic strategies. nih.gov

One notable approach to the synthesis of (−)-aplyviolene involved a photoredox-mediated fragmentation strategy to construct a crucial carbon-carbon bond (C8–C14). acs.org This synthesis commenced from (+)-fenchone, which was transformed into an N-(acyloxy)phthalimide intermediate. acs.org Irradiation of a cyclopentenone and this intermediate in the presence of a photocatalyst and a Hantzsch ester facilitated the key fragmentation and bond formation. acs.org

Earlier synthetic efforts towards the core structure found in this compound and related rearranged spongian diterpenes explored different strategies. One approach utilized an enolate Michael addition for a key bond formation, although this required subsequent removal of the carbonyl group essential for enolate formation. uni-muenchen.de

The synthesis of the 2,7-dioxabicyclo[3.2.1]octan-3-one subunit, characteristic of this compound and other rearranged spongian diterpenes, has also been a focus. nih.gov A reported synthesis of an analog containing this fragment involved a sequence including saponification, ketal hydrolysis, cyclization with boron trifluoride etherate, and Baeyer-Villiger oxidation. nih.gov

The Overman group has been prominent in the synthesis of rearranged spongian diterpenes, including (−)-aplyviolene. nih.govsci-hub.se Their successful synthesis of these natural products has relied on the utilization of tertiary radical intermediates, often generated via photoredox catalysis. nih.gov A concise second-generation synthesis of (−)-aplyviolene was facilitated by a strategic tertiary radical conjugate addition. umich.edunih.govthieme-connect.com

Future Directions and Research Gaps in Aplyviolene Studies

Development of More Efficient and Sustainable Synthetic Methodologies

Significant progress has been made in the total synthesis of aplyviolene, with second-generation approaches demonstrating improved efficiency and fewer intermediates compared to earlier routes. nih.govacs.orgcapes.gov.brnih.gov A key challenge in this compound synthesis lies in the stereoselective construction of contiguous carbon centers, particularly the quaternary carbon at C8 and the adjacent tertiary carbon at C14, which join the cis-perhydroazulene and 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one fragments. nih.govresearchgate.net Early attempts using tertiary organocuprates faced issues with stereoselectivity, leading to undesired epimers. nih.gov

More recent strategies have successfully employed photoredox-mediated radical conjugate addition reactions to address this challenge, enabling the stereoselective coupling of complex fragments and the formation of the crucial quaternary stereocenter. nih.govcapes.gov.brresearchgate.netnih.govresearchgate.netacs.orgumich.eduacs.org This approach, utilizing tertiary radicals generated from N-(acyloxy)phthalimides, has proven effective in forging the sterically hindered bond between adjacent quaternary and tertiary carbon stereocenters. nih.govnih.govacs.org

Despite these advances, the development of even more efficient and sustainable synthetic methodologies remains a critical future direction. Current methods, while improved, may still involve multiple steps and utilize reagents that could be less environmentally benign. Future research should focus on:

Exploring novel catalytic strategies: Investigating new homogeneous and heterogeneous catalytic systems, particularly those employing visible light photoredox catalysis or other sustainable activation methods, could lead to shorter, more atom-economical syntheses. nih.govbeilstein-journals.orgnih.gov

Streamlining reaction sequences: Developing telescoped reactions or cascade processes that combine multiple transformations in a single pot would significantly reduce handling and purification steps.

Developing enantioselective approaches: While some syntheses address stereochemistry, developing highly enantioselective methods from the outset would be valuable for producing chirally pure this compound and its analogues. researchgate.netescholarship.org

The pursuit of more efficient and sustainable synthetic routes is essential for providing sufficient quantities of this compound and its derivatives for comprehensive biological and ecological studies.

Comprehensive Elucidation of Undiscovered Molecular Targets

The biological activities of this compound and related marine sponge-derived diterpenes remain largely unexplored. researchgate.netsci-hub.se While some spongian diterpenes have shown antimicrobial activity, such as this compound against Bacillus subtilis, the specific molecular targets and mechanisms of action for this compound are not yet comprehensively understood. researchgate.net

Identifying the molecular targets of this compound is crucial for understanding its biological effects and potential therapeutic applications. Future research should focus on:

High-throughput screening: Employing cell-based assays and biochemical screening methods against a wide range of potential targets, including enzymes, receptors, and ion channels, could reveal novel interactions.

Affinity-based proteomics: Utilizing chemical probes derived from this compound to isolate and identify interacting proteins in biological systems.

Transcriptomic and proteomic analysis: Studying changes in gene and protein expression in cells or organisms treated with this compound to gain insights into affected pathways.

In silico target prediction: Using computational tools and databases to predict potential molecular targets based on the structure of this compound.

Understanding the specific molecular interactions of this compound will not only shed light on its observed biological activities but may also uncover previously unknown therapeutic potential.

Advanced Approaches for Derivatization and Analogue Library Generation

The structural complexity of this compound provides numerous opportunities for chemical modification and the generation of analogue libraries. nih.gov Derivatization can help explore structure-activity relationships (SAR) and potentially lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Studies on related natural products, such as ophiobolins, have demonstrated the utility of derivatization in identifying key functional groups responsible for biological activity. nih.gov

Advanced synthetic methodologies, including photoredox catalysis, are facilitating the generation of diverse molecular architectures, which can be applied to this compound derivatization. acs.orgnih.govacs.org Future directions in this area include:

Site-selective functionalization: Developing methods for selectively modifying specific positions on the this compound scaffold while preserving other sensitive functionalities.

Diversity-oriented synthesis: Designing synthetic strategies that allow for the rapid generation of a wide variety of analogues with diverse structural features.

Late-stage functionalization: Applying methodologies that enable the introduction of functional groups at a late stage of the synthesis, allowing for rapid exploration of chemical space from advanced intermediates.

Biocatalysis and organocatalysis: Exploring the use of enzymes or small organic molecules as catalysts for specific transformations, potentially offering improved selectivity and sustainability in derivatization reactions.

Generating comprehensive libraries of this compound analogues is essential for detailed SAR studies and the identification of lead compounds with enhanced biological profiles.

Delineation of the Complete Biosynthetic Pathway via Advanced Omics Technologies

This compound is believed to originate from marine sponges, specifically Dendrilla and Chelonaplysilla species, and is also found in certain nudibranchs that likely sequester it from their diet. researchgate.netuv.esacs.org As a diterpene, its biosynthesis is expected to involve the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, leading to the formation of geranylgeranyl pyrophosphate (GGPP), the precursor to diterpenes. mdpi.com However, the specific enzymatic steps and genetic machinery involved in the conversion of GGPP to the complex rearranged spongian scaffold of this compound are not yet fully elucidated.

Advanced omics technologies, such as genomics, transcriptomics, and metabolomics, offer powerful tools for dissecting natural product biosynthetic pathways. nih.govnih.govresearchgate.netwur.nlresearchgate.net Future research should leverage these technologies to:

Sequence genomes and transcriptomes: Obtain genetic information from this compound-producing sponges and potentially associated microorganisms to identify candidate genes encoding biosynthetic enzymes. nih.govwur.nl

Comparative omics: Compare the transcriptomes and metabolomes of this compound-producing and non-producing tissues or species to identify genes and metabolites correlated with this compound production. nih.govnih.govwur.nl

Functional genomics: Experimentally validate the function of candidate genes by cloning and expressing them in heterologous systems and analyzing the resulting metabolites.

Isotopic labeling studies: Use isotopically labeled precursors to trace the pathway of carbon atoms from primary metabolism into the this compound structure.

Delineating the complete biosynthetic pathway will provide insights into the natural production of this compound and could potentially enable its sustainable production through metabolic engineering or synthetic biology approaches.

Ecological Studies on Trophic Transfer and Adaptive Significance

This compound has been isolated from both marine sponges and nudibranchs, suggesting a potential trophic relationship where the nudibranchs acquire the compound by feeding on sponges. researchgate.netuv.esacs.orgplos.org This phenomenon of sequestering secondary metabolites from their diet is well-documented in marine heterobranch molluscs, where these compounds often serve as chemical defenses against predators. mdpi.complos.orgresearchgate.net

Despite the presence of this compound in these organisms, detailed ecological studies are needed to fully understand its role in the marine environment. Future research should investigate:

Trophic transfer dynamics: Quantify the levels of this compound in sponges, nudibranchs, and their potential predators under different environmental conditions to confirm and characterize the trophic transfer. mdpi.compherobase.com

Adaptive significance: Conduct behavioral assays and field experiments to determine if this compound provides a defensive advantage to the organisms that produce or sequester it, for example, by deterring feeding by fish or other predators. mdpi.complos.orgresearchgate.net

Variability in production and sequestration: Study how the concentration and profile of this compound vary geographically, seasonally, and between different populations or species of sponges and nudibranchs.

Influence on microbial interactions: Explore potential roles of this compound in mediating interactions between the host organisms and their associated microbial communities.

Understanding the ecological context of this compound is crucial for appreciating its natural role and may provide clues about its biological activities relevant to other organisms.

Q & A

Q. What key structural features of Aplyviolene make its synthesis challenging?

this compound’s complexity arises from its fused bicyclic lactone system (6-acetoxy-2,7-dioxobicyclo[3.2.1]octan-3-one), seven contiguous stereocenters, and oxygenated functional groups. The stereochemical arrangement of these centers, particularly the C8 quaternary carbon, demands precise control during synthesis. Additionally, the labile bicyclic lactone requires careful handling to avoid decomposition .

Q. What foundational reactions are central to this compound’s total synthesis?

Classical routes rely on Michael addition to form the C8-C14 bond, using enantioenriched hydroazulenone enolates and α-bromocyclopentenones, achieving high stereoselectivity (81% yield) . Modern approaches employ tertiary radical conjugate additions , where photoredox-generated radicals from N-(acyloxy)phthalimides couple with α-chlorocyclopentenones, reducing intermediate steps and improving efficiency .

Q. How is stereochemical control maintained during critical bond-forming steps?

Stereocontrol is achieved via enantiopure starting materials (e.g., (+)-fenchone derivatives) and reaction optimization. For example, low-temperature conditions (-78°C) during enolate coupling prevent epimerization, while chiral auxiliaries in radical-based methods ensure stereoselective C8-C14 bond formation .

Advanced Research Questions

Q. How do photoredox-catalyzed methods address limitations in classical this compound syntheses?

Photoredox strategies (e.g., using eosin Y or phenylthiol catalysts) enable tertiary radical generation under mild conditions, bypassing unstable intermediates. This method reduces the total step count from 14 to 5 and avoids side reactions like over-reduction or epoxide ring-opening, common in classical routes .

Q. What experimental strategies resolve contradictions in stereochemical outcomes between Michael addition and radical coupling approaches?

Divergent stereochemistry arises from differing mechanisms: enolate-based Michael addition relies on pre-existing chiral centers, while radical coupling leverages steric effects and transition-state control. Cross-validation via X-ray crystallography and NMR analysis of intermediates (e.g., compound 7 and 27) confirms configurations, guiding protocol adjustments .

Q. How are late-stage functionalization challenges (e.g., lactone instability) mitigated during synthesis?

Late-stage steps, such as Baeyer-Villiger oxidation, are optimized using low-temperature quenching and stabilizing agents (e.g., CeCl₃ in NaBH₄ reductions). Protecting groups (e.g., TBS ethers) shield sensitive lactones until final deprotection .

Q. What analytical techniques are critical for verifying this compound’s structure and stereochemistry?

X-ray crystallography (e.g., intermediate 7) and NMR spectroscopy (¹H, ¹³C, and NOESY) resolve stereochemical ambiguities. Optical rotation comparisons with natural isolates and high-resolution mass spectrometry further validate synthetic products .

Methodological Considerations

Q. How can researchers optimize yields in fragment-coupling steps?

Key parameters include:

- Reagent stoichiometry : Excess DIBAL-H (1.2 equiv) ensures complete reduction of ketones to alcohols .

- Catalyst selection : Pd/C for hydrogenation and AgNO₃ for iodide displacement improve regioselectivity .

- Reaction monitoring : TLC or in-situ IR tracks intermediate stability, minimizing side products .

Q. What strategies address low yields in photoredox-mediated radical couplings?

- Solvent optimization : THF enhances radical stability compared to polar aprotic solvents .

- Light intensity control : Blue LED irradiation (450 nm) balances radical generation and decomposition .

- Substrate design : Electron-deficient alkenes (e.g., α-chlorocyclopentenones) improve radical trapping efficiency .

Q. How can synthetic protocols be adapted for structurally related spongian diterpenes?

Modular approaches involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.